molecular formula C13H15N3O2 B3883569 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 61080-66-8

3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3883569
CAS No.: 61080-66-8
M. Wt: 245.28 g/mol
InChI Key: JQGUTCXSMSQWOD-UHFFFAOYSA-N
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Description

3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione is a chemical compound of significant interest in scientific research. This uracil derivative, also known as 3-Methyl-6-phenethylaminouracil, has a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol . Its structure features a phenethylamino substituent, which is a common motif in biologically active molecules and contributes to its physicochemical properties, including a calculated LogP of 1.21 . The compound is supplied for research applications and is strictly for laboratory use. It is important to note that related pyrimidine-2,4-dione structures have been explored in various pharmacological contexts, such as cardiac myosin modulation . Researchers value this compound for its potential as a building block in medicinal chemistry and its utility in probing biochemical pathways. This product is accompanied by a Certificate of Analysis to ensure identity and purity. Warning: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-6-(2-phenylethylamino)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-12(17)9-11(15-13(16)18)14-8-7-10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGUTCXSMSQWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327684
Record name NSC677272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61080-66-8
Record name NSC677272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-phenylethylamine with a pyrimidine precursor under specific conditions. One common method involves the condensation of 2-phenylethylamine with 3-methyl-2,4(1H,3H)-pyrimidinedione in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

The following analysis compares 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione with pyrimidine-2,4-dione derivatives differing in substituents at positions 3 and 6. Key differences in substituent chemistry, synthesis, and biological activity are highlighted.

Structural and Functional Group Variations

Table 1: Substituent Comparison of Pyrimidine-2,4-dione Derivatives
Compound Name Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield/Data
Target Compound Methyl 2-Phenylethylamino 245.28 (calc.) Not reported in evidence Not reported
(S)-3-Isopropyl-6-((1-phenylethyl)amino)-dione (Mavacamten) Isopropyl (1-Phenylethyl)amino 283.33 (calc.) Myosin inhibitor (cardiac activity) 50% yield via nucleophilic substitution
3-Hydroxy-6-((4'-methylbiphenyl-4-yl)amino)-dione (9c) Hydroxy 4'-Methylbiphenyl-4-ylamino 335.34 (calc.) HIV reverse transcriptase inhibition NMR/HRMS confirmed
3-Methyl-6-(1-methylhydrazinyl)-dione (2a) Methyl 1-Methylhydrazinyl 171.15 (reported) PDI inhibitor (glioblastoma) 39% yield via reflux reaction
3-Hydroxy-6-((2-methoxyphenyl)thio)-dione (12t) Hydroxy 2-Methoxyphenylthio 265.03 (reported) Anti-HIV activity 61% yield; m.p. 148–150°C
6-[(3-Phenylpropyl)amino]-dione H (unsubstituted) 3-Phenylpropylamino 245.28 (reported) Supplier data available CAS 21321-20-0

Key Findings

Physicochemical Properties
  • Hydroxy-substituted derivatives (e.g., 9c, 12t) exhibit higher polarity, evidenced by lower melting points (e.g., 12t: 148–150°C) compared to non-polar analogs .
  • The target compound’s phenylethylamino group may enhance lipophilicity, suggesting favorable pharmacokinetic profiles for CNS targets.

Characterization Data

Table 2: Spectroscopic and Analytical Data
Compound Name ¹H NMR Highlights (δ, ppm) HRMS Data (m/z)
Target Compound Not reported Not reported
Mavacamten Not explicitly provided Not reported
3-Hydroxy-6-((4'-methylbiphenyl-4-yl)amino)-dione (9c) Aromatic protons: 7.2–7.8; NH: ~10.5 [M−H]⁻: 335.34 (calc.)
3-Methyl-6-(1-methylhydrazinyl)-dione (2a) 7.64 (bs, NH), 3.03 (s, CH₃), 2.43 (s, CH₃) 171 (M+H)⁺
3-Hydroxy-6-((2-methoxyphenyl)thio)-dione (12t) 7.53–7.01 (m, aromatic), 3.89 (s, OCH₃) 265.0294 [M−H]⁻ (found)

Biological Activity

3-Methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative notable for its diverse biological activities. This compound's structure features a methyl group at the 3-position and a phenethylamino group at the 6-position, contributing to its pharmacological potential. The molecular formula is C13H15N3O2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}, and it has been studied for various therapeutic applications.

The compound is characterized by:

  • Molecular Weight : 245.277 g/mol
  • Density : Not available
  • LogP : 1.2135 (indicating moderate lipophilicity)

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Derivatives of pyrimidinediones have been noted for their ability to protect neuronal cells from apoptosis.
  • Antimicrobial Properties : Some studies suggest that this compound may possess antibacterial and antifungal activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, the presence of the phenethylamino group enhances binding affinity to certain targets, which may lead to its observed pharmacological effects.

Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Study 2: Neuroprotection

In a neuroprotective study, this compound was tested against oxidative stress-induced neuronal damage. It demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
6-(Phenethylamino)pyrimidine-2,4(1H,3H)-dioneSimilar pyrimidine coreExhibits distinct neuroprotective effects
5-(Benzylamino)-2,4-pyrimidinedioneBenzyl group substitutionPotentially higher anticancer activity
3-Methylpyrimidine derivativesVarying substituents on the pyrimidine ringDifferent pharmacological profiles

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A validated approach involves reacting 6-chloro-3-methyluracil with 2-phenylethylamine under reflux in ethanol. For example, in a similar synthesis (compound 3c in ), 6-chloro-3-methyluracil was heated with phenylacetaldehyde in ethanol, yielding the target derivative in 53% after recrystallization. Key steps include:

  • Reagent Optimization : Use a 2:1 molar excess of the amine to ensure complete substitution.
  • Reaction Monitoring : Track progress via TLC or LCMS to identify intermediates.
  • Purification : Recrystallization from ethanol enhances purity, as evidenced by sharp NMR signals (e.g., δ 9.18 ppm for NH protons) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign key signals such as the NH proton (δ 9.18–10.41 ppm) and methylene groups (δ 3.70–5.21 ppm) to confirm substitution patterns. For instance, the 2-phenylethyl group in similar compounds shows aromatic protons at δ 7.21–7.36 ppm and methylene protons at δ 3.70 ppm .
  • HRMS : Validate molecular weight (e.g., m/z = 273 [M+H]⁺ for compound 3c ) to ensure correct stoichiometry .
  • LCMS : Monitor reaction completion and intermediate stability .

Q. What are the foundational chemical properties influencing its reactivity?

Methodological Answer:

  • Hydrogen Bonding : The pyrimidine-2,4-dione core forms hydrogen bonds via NH and carbonyl groups, affecting solubility and interaction with biological targets.
  • Electrophilic Substitution : The 6-position is reactive toward nucleophiles (e.g., amines, hydrazines), enabling derivatization .
  • Stability : The compound is stable in ethanol and DMSO but may degrade under strong acidic/basic conditions. Storage at 4°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How do structural modifications at the 1- and 3-positions impact biological activity?

Methodological Answer:

  • Alkylation Effects : Alkylation at position 1 (e.g., benzyl or acetamide groups) reduces antimicrobial activity. For example, 1-benzyl derivatives showed 2–4× lower activity against Staphylococcus aureus than non-alkylated analogs ().
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., CF₃) at position 3 to enhance binding to hydrophobic enzyme pockets. In HIV-RNase H inhibitors, trifluoromethyl groups increased potency by 50% ().
  • Experimental Design :
    • Synthesize derivatives via alkylation (e.g., benzyl chlorides) or acylation.
    • Screen against target pathogens/enzymes using MIC assays or enzymatic inhibition studies .

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Case Example : Alkylation at position 1 decreases antimicrobial activity in thieno[2,3-d]pyrimidine derivatives () but may enhance solubility for CNS targets.
  • Resolution Strategies :
    • Dose-Response Analysis : Test derivatives across a concentration gradient (0.1–100 µM).
    • Structural-Activity Relationship (SAR) : Compare analogs with varying substituents (Table 1).
    • Target-Specific Assays : Use crystallography or molecular docking to identify binding mode changes .

Table 1 : Impact of Substituents on Antimicrobial Activity

Substituent (Position)Activity Against S. aureusReference
H (Position 1)MIC = 2 µg/mL
4-Methylbenzyl (Position 1)MIC = 8 µg/mL
CF₃ (Position 3)IC₅₀ = 0.5 µM (HIV-RNase H)

Q. What computational methods predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., eEF-2K) or antimicrobial targets. Focus on hydrogen bonds between the dione core and catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol).
  • QSAR Models : Train models using descriptors like logP, polar surface area, and electronic parameters to predict activity .

Q. How can reaction mechanisms for key transformations be elucidated?

Methodological Answer:

  • Intermediate Trapping : Use low-temperature NMR to isolate intermediates (e.g., Schiff bases) during cyclocondensation reactions ().
  • Isotopic Labeling : Incorporate ¹⁵N or ¹³C labels to track atom migration in ring-forming steps.
  • Kinetic Studies : Measure rate constants under varying pH and solvent conditions to propose mechanisms (e.g., SN2 vs. radical pathways) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-methyl-6-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione

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